4-methyl-N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide
Description
This compound belongs to the sulfonohydrazide class, characterized by a benzenesulfonohydrazide backbone substituted with a 4-methyl-1,2,3-thiadiazole-5-carbonyl group. Its structure combines a sulfonamide moiety with a thiadiazole heterocycle, which is associated with diverse biological activities, including antimicrobial and insecticidal properties .
Properties
IUPAC Name |
4-methyl-N'-(4-methylphenyl)sulfonylthiadiazole-5-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3S2/c1-7-3-5-9(6-4-7)20(17,18)15-13-11(16)10-8(2)12-14-19-10/h3-6,15H,1-2H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYRJTNDQPADNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=C(N=NS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701131491 | |
| Record name | 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid 2-[(4-methylphenyl)sulfonyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701131491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477872-09-6 | |
| Record name | 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid 2-[(4-methylphenyl)sulfonyl]hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477872-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid 2-[(4-methylphenyl)sulfonyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701131491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N’-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Benzenesulfonohydrazide Moiety: The benzenesulfonohydrazide group is introduced via a coupling reaction with the thiadiazole ring.
Methylation: The final step involves the methylation of the compound to introduce the methyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N’-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Including halogens, alkylating agents, or acylating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted thiadiazole or benzenesulfonohydrazide derivatives.
Scientific Research Applications
4-methyl-N’-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-methyl-N’-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes or Receptors: Modulating their activity.
Interfering with Cellular Processes: Such as DNA replication or protein synthesis.
Inducing Cellular Responses: Leading to apoptosis or other cellular outcomes.
Comparison with Similar Compounds
4-Chloro-N'-[(4-Methyl-1,2,3-Thiadiazol-5-yl)Carbonyl]Benzenesulfonohydrazide
- Structural Difference : The methyl group on the benzene ring is replaced with chlorine.
- Molecular Properties :
- Applications : High-purity grades (≥98%) are used in pharmaceutical research, particularly in drug development pipelines .
- Synthesis: Likely synthesized via similar methods, such as coupling 4-chlorobenzenesulfonohydrazide with 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride.
- Key Contrast : The electron-withdrawing Cl substituent may enhance stability and alter reactivity compared to the methyl group in the target compound.
(E)-4-Methyl-N′-(Pyridin-3-ylmethylene)Benzenesulfonohydrazide
N-tert-Butyl-N-(4-Methyl-1,2,3-Thiadiazol-5-yl)-N'-(3,5-Dichloropyridin-2-yl)Diacylhydrazine
- Structural Difference : Incorporates a dichloropyridinyl group and a tert-butyl substituent.
- Crystallography: Monoclinic crystal system (space group C2/c) with non-planar rings . Hydrogen bonding patterns influence packing and stability .
- Bioactivity : Exhibits insecticidal activity against Plutella xylostella L., though fungicidal activity is weak .
4-Methyl-N'-[1-(3,4,5-Trimethoxyphenyl)Ethylidene]Benzenesulfonohydrazide
- Structural Difference : Features a trimethoxyphenyl ethylidene group.
- Synthesis: Prepared via condensation of 3,4,5-trimethoxyacetophenone with p-toluenesulfonyl hydrazide in ethanol .
- Applications : Intermediate in synthesizing bioactive molecules, such as tubulin inhibitors .
Physicochemical and Spectral Comparisons
Infrared Spectroscopy
- Target Compound: Expected ν(C=O) ~1680–1700 cm⁻¹ (sulfonohydrazide carbonyl) and ν(S–N) ~1150–1250 cm⁻¹ (thiadiazole ring) .
- Analog 2.1 : ν(C=O) and ν(S–N) similar but with shifted aromatic C–Cl stretches (~750 cm⁻¹) .
- Analog 2.2 : Distinct ν(C=N) at 1612 cm⁻¹, absent in thiadiazole-containing compounds .
NMR Spectroscopy
Biological Activity
4-methyl-N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide, a compound with the CAS number 477872-09-6, has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
The molecular formula of this compound is C₁₁H₁₂N₄O₃S₂, with a molecular weight of 312.37 g/mol. The compound features a thiadiazole moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂N₄O₃S₂ |
| Molecular Weight | 312.37 g/mol |
| CAS Number | 477872-09-6 |
Antifungal Activity
Research indicates that derivatives of thiadiazole exhibit significant antifungal properties. A study demonstrated that compounds containing the thiadiazole structure showed growth inhibition against various fungal species. For instance, one derivative exhibited median effective concentrations (EC50) ranging from 7.28 µmol/L against Pellicularia sasakii to 42.49 µmol/L against Alternaria solani . This suggests that the compound may serve as a lead for developing new antifungal agents.
Antibacterial Activity
The antibacterial potential of this compound has also been explored. Studies have shown that similar compounds can inhibit the growth of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The mechanism involves modulation of efflux pump activity, enhancing the efficacy of existing antibiotics .
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. The thiadiazole ring is known to participate in hydrogen bonding and π-stacking interactions with biomolecules, which can disrupt essential cellular processes in pathogens .
Case Studies
- Fungicide Screening : In a study involving various thiadiazole derivatives, researchers found that compounds with structural similarities to this compound demonstrated broad-spectrum fungicidal activity. The study highlighted the importance of structural modifications in enhancing antifungal efficacy .
- Antibacterial Efficacy : Another case study focused on the antibacterial properties of related compounds against clinical strains of S. aureus. The results indicated significant reductions in minimum inhibitory concentrations (MIC) when these compounds were used in combination with traditional antibiotics .
Safety and Toxicology
Preliminary safety assessments suggest that while the compound exhibits promising biological activities, further toxicological studies are necessary to evaluate its safety profile comprehensively. Understanding the pharmacokinetics and potential side effects will be crucial for future therapeutic applications.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 4-Methylbenzenesulfonohydrazide + Thiadiazole carbonyl chloride | Pyridine | 80 | 65–75 | |
| 2 | Post-reaction acidification | HCl/EtOH | RT | - |
Advanced Synthesis: How can reaction mechanisms and intermediates be validated during synthesis?
Answer:
Mechanistic studies require:
- In Situ Monitoring : Use FT-IR or HPLC to detect intermediates like thiadiazole acylium ions .
- Isolation of Intermediates : Employ low-temperature crystallization (e.g., at –20°C) to stabilize reactive species.
- Computational Validation : Density Functional Theory (DFT) calculations to model transition states and verify energy barriers .
Basic Characterization: Which spectroscopic techniques are most reliable for confirming the structure?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 2.4–2.6 ppm (methyl groups on benzene/thiadiazole) and δ 10.2–10.8 ppm (hydrazide NH) .
- ¹³C NMR : Carbonyl signals at ~165–170 ppm confirm the thiadiazole-carbonyllinkage .
- Mass Spectrometry : ESI-MS molecular ion peak at m/z = [M+H]⁺ (calculated for C₁₁H₁₁N₄O₃S₂: 327.03) .
Advanced Structural Analysis: How is X-ray crystallography applied to resolve ambiguities in molecular geometry?
Answer:
- Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Structure Refinement : SHELXL-2018 for anisotropic displacement parameters and hydrogen bonding networks .
- Software Suite : WinGX for data integration, ORTEP for visualization .
- Key Metrics : Bond length discrepancies (< 0.02 Å) and R-factor convergence (< 0.05) validate accuracy .
Computational Modeling: What DFT parameters predict electronic properties and reactivity?
Answer:
Q. Table 2: DFT-Calculated Parameters (Gas Phase)
| Parameter | Value (eV) | Reference |
|---|---|---|
| HOMO Energy | -6.2 | |
| LUMO Energy | -2.3 | |
| Band Gap (ΔE) | 3.9 |
Biological Activity Assessment: How to design assays for evaluating antibacterial potential?
Answer:
- MIC Determination : Broth microdilution against S. aureus and E. coli (concentration range: 1–128 µg/mL) .
- Positive Controls : Compare with sulfamethoxazole.
- Mechanistic Probes : Assess SphK1 kinase inhibition via fluorescence polarization assays .
Data Contradictions: How to resolve discrepancies between experimental and computational results?
Answer:
- Crystallographic vs. DFT Geometry : RMSD analysis for bond angles/lengths (acceptable threshold: < 0.1 Å) .
- Spectroscopic Deviations : Reconcile NMR chemical shifts with solvent polarity effects using PCM-DFT .
- Iterative Refinement : Adjust computational parameters (e.g., basis sets) to match experimental data .
Thermodynamic Properties: How are thermodynamic stability and solubility determined experimentally?
Answer:
- Thermogravimetric Analysis (TGA) : Decomposition onset > 200°C indicates thermal stability .
- Solubility Profiling : Shake-flask method in PBS (pH 7.4) and DMSO, quantified via UV-Vis at λ = 260 nm .
Structure-Activity Relationships (SAR): Which structural motifs correlate with enhanced bioactivity?
Answer:
- Critical Groups :
- Modifications : Introducing electron-withdrawing groups (e.g., -CF₃) on the benzene ring increases antibacterial potency .
Crystallographic Software: What are best practices for refining twinned or low-resolution datasets?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
